molecular formula C8H9FN2O2 B13612535 2-(4-Fluoro-3-nitrophenyl)ethanamine CAS No. 157662-78-7

2-(4-Fluoro-3-nitrophenyl)ethanamine

Cat. No.: B13612535
CAS No.: 157662-78-7
M. Wt: 184.17 g/mol
InChI Key: GNHDJKUXDHPDEX-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of phenylethylamine, where the phenyl ring is substituted with a fluoro group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanamine typically involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine group, resulting in the formation of this compound .

    Nitration: The nitration of 4-fluoroaniline is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to produce 4-fluoro-3-nitroaniline.

    Reduction: The reduction of 4-fluoro-3-nitroaniline to this compound can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further reduce the nitro group to an amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as nitroso derivatives, amine derivatives, and substituted phenylethylamines.

Scientific Research Applications

2-(4-Fluoro-3-nitrophenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring influence its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-3-nitrophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-(4-Fluoro-3-nitrophenyl)acetic acid: Contains a carboxyl group instead of an amine group.

    4-Fluoro-3-nitroaniline: Lacks the ethylamine side chain.

Uniqueness

2-(4-Fluoro-3-nitrophenyl)ethanamine is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ethylamine side chain also contributes to its versatility in various chemical reactions and applications.

Properties

CAS No.

157662-78-7

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-(4-fluoro-3-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3-4,10H2

InChI Key

GNHDJKUXDHPDEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)[N+](=O)[O-])F

Origin of Product

United States

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